molecular formula C16H16O3 B14379695 3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione CAS No. 89510-42-9

3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione

Cat. No.: B14379695
CAS No.: 89510-42-9
M. Wt: 256.30 g/mol
InChI Key: DTLMHKINSJBZAM-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is an organic compound with a complex structure that includes a naphthalene core substituted with methoxy and prenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of a naphthalene derivative with a prenyl halide, followed by oxidation to introduce the quinone functionality. The reaction conditions often require the use of strong bases and oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-9-(3-methylbut-2-en-1-yl)-7H-furo[3,2-g]chromen-7-one
  • 4-Methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one
  • (2E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-one

Uniqueness

3-Methoxy-4-(3-methylbut-2-en-1-yl)naphthalene-1,2-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties. Its combination of methoxy and prenyl groups, along with the quinone functionality, makes it a versatile compound for various applications.

Properties

CAS No.

89510-42-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-methoxy-4-(3-methylbut-2-enyl)naphthalene-1,2-dione

InChI

InChI=1S/C16H16O3/c1-10(2)8-9-13-11-6-4-5-7-12(11)14(17)15(18)16(13)19-3/h4-8H,9H2,1-3H3

InChI Key

DTLMHKINSJBZAM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C(=O)C(=O)C2=CC=CC=C21)OC)C

Origin of Product

United States

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